molecular formula C17H13ClN2O4S B2738388 6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1226443-96-4

6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2738388
CAS RN: 1226443-96-4
M. Wt: 376.81
InChI Key: OKZVPPWVSXAORC-UHFFFAOYSA-N
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Description

6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as GW 501516 or Cardarine, is a selective androgen receptor modulator (SARM) that was developed in the 1990s. It was initially developed as a drug to treat metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its ability to enhance endurance and fat burning.

Scientific Research Applications

Novel Synthesis Approaches

A novel synthesis method was developed for a closely related compound, highlighting the innovative approaches to creating derivatives of benzothiazine. This method involves chlorosulfonation, amination, and electrophilic chlorination, suggesting a potential pathway for synthesizing the target compound (J. Bassin, M. Frearson, K. Al-Nawwar, 2000).

Antimicrobial Evaluation

Research has explored the synthesis of new pyrimidines and condensed pyrimidines, revealing antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of the target compound might possess similar biological properties and could be utilized in antimicrobial studies (Essam Abdelghani et al., 2017).

Hypoxia-Selective Agents

The synthesis and evaluation of hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides, which share a structural similarity with the target compound, have been studied for their selective toxicity toward hypoxic cells. This research indicates potential applications in targeting hypoxic tumors, offering a pathway for anticancer drug development (A. Monge et al., 1995).

Structural Analysis

The crystal structure of closely related compounds has been analyzed, providing insights into their molecular configurations and interactions. Such studies can inform the design of derivatives with optimized properties for various applications (W. Siddiqui et al., 2008).

Impurity Identification in Pharmaceuticals

A study identified and characterized an impurity in bulk hydrochlorothiazide, demonstrating the importance of analytical chemistry in ensuring the purity and safety of pharmaceutical compounds. This research highlights the potential for studying the stability and purity of the target compound and its derivatives (X. Fang et al., 2001).

properties

IUPAC Name

6-chloro-4-(2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-12-4-5-14(16(8-12)24-2)20-10-13(9-19)25(21,22)17-6-3-11(18)7-15(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZVPPWVSXAORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-(2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

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